molecular formula C25H25N5O4 B12128366 ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

Cat. No.: B12128366
M. Wt: 459.5 g/mol
InChI Key: XYDCBLIDTARQAI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core. Its structure includes:

  • A tetrahydrofuran-2-ylmethyl carbamoyl substituent at position 3, enhancing solubility and modulating target binding.
  • An ethyl benzoate group at position 4, contributing to lipophilicity and metabolic stability.

Its design leverages the "similar property principle," where structural analogs may share biological activities .

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

ethyl 4-[2-amino-3-(oxolan-2-ylmethylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate

InChI

InChI=1S/C25H25N5O4/c1-2-33-25(32)15-9-11-16(12-10-15)30-22(26)20(24(31)27-14-17-6-5-13-34-17)21-23(30)29-19-8-4-3-7-18(19)28-21/h3-4,7-12,17H,2,5-6,13-14,26H2,1H3,(H,27,31)

InChI Key

XYDCBLIDTARQAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5CCCO5)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-nitroaniline and a suitable diketone.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the pyrroloquinoxaline intermediate with tetrahydrofuran-2-ylmethylamine under conditions that promote carbamoylation.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-bromobenzoate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the tetrahydrofuran ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrroloquinoxaline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or a receptor modulator.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their structural distinctions:

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Reference
Ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate (Target) Pyrrolo[2,3-b]quinoxaline Tetrahydrofuran-2-ylmethyl carbamoyl Ethyl benzoate N/A (Hypothetical)
Methyl 4-[(E)-{[3-(allylcarbamoyl)-2-amino-1H-pyrrolo[2,3-b]quinoxalin-1-yl]imino}methyl]benzoate Pyrrolo[2,3-b]quinoxaline Allylcarbamoyl Methyl iminomethyl benzoate CAS 575459-34-6
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (Compound 55) Pyrrole Benzoyl Ethyl carboxylate Danswan et al.

Key Observations :

  • Compound 55 lacks the quinoxaline ring, simplifying the scaffold and likely reducing DNA-binding affinity.

Physicochemical Properties

Comparative data inferred from substituent effects:

Property Target Compound Allylcarbamoyl Analog Compound 55
Molecular Weight ~495 g/mol (estimated) ~480 g/mol 288 g/mol
LogP (Lipophilicity) Moderate (tetrahydrofuran) Higher (allyl group) Lower (no fused quinoxaline)
Water Solubility Moderate (polar carbamoyl) Low (nonpolar allyl) High (simpler pyrrole)

The tetrahydrofuran substituent in the target compound balances lipophilicity and solubility, a critical factor for bioavailability.

Biological Activity

Ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its structural features, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by several notable structural components:

  • Pyrroloquinoxaline Core : This heterocyclic structure is known for its interaction with various biological targets.
  • Benzoate Moiety : Contributes to the compound's solubility and biological activity.
  • Tetrahydrofuran Substituent : Imparts unique properties that may enhance the compound's pharmacological profile.

The biological activity of this compound can be attributed to its interactions with specific biological targets:

  • Protein Kinases : Preliminary studies suggest that similar compounds exhibit inhibitory effects on various protein kinases involved in cancer progression.
  • Receptors : The compound may interact with receptors associated with inflammatory responses, potentially modulating pathways related to inflammation and tumorigenesis.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and structurally related compounds:

CompoundStructural FeaturesBiological Activity
Ethyl 4-{...}Pyrroloquinoxaline core, benzoate, tetrahydrofuranAnticancer, anti-inflammatory
1H-Pyrrolo[2,3-b]quinoxalineBasic structureAnticancer properties
Tetrahydrofuran derivativesSimpler structureSolvent properties
Ethyl carbamate derivativesEster functionalityVaries widely in activity

Case Studies

Research has indicated significant potential for this compound in various therapeutic contexts:

  • Anticancer Activity : In vitro studies have demonstrated that compounds similar to ethyl 4-{...} exhibit notable cytotoxicity against cancer cell lines. For instance, derivatives have shown efficacy against BRAF(V600E) and EGFR mutations, common in various cancers .
  • Anti-inflammatory Effects : Other studies have highlighted the compound's potential to inhibit pro-inflammatory cytokines and pathways, suggesting utility in treating inflammatory diseases .

Research Findings

Recent investigations into the synthesis and structure-activity relationships (SAR) of related compounds have provided insights into optimizing their biological activity. Key findings include:

  • Molecular Docking Studies : These studies reveal binding affinities of ethyl 4-{...} to target proteins involved in cancer and inflammation, indicating a promising mechanism for therapeutic development.
  • In Vitro Assays : Results from assays measuring cellular responses indicate that the compound can modulate signaling pathways critical for tumor growth and inflammation .

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